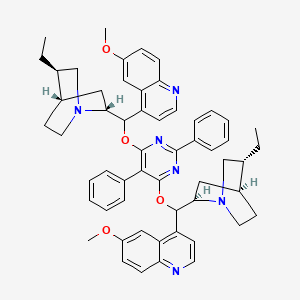
5-Methoxyuridine 5'-triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxyuridine 5’-triphosphate is a modified nucleotide triphosphate used primarily in the synthesis of messenger RNAs (mRNAs). This compound is known for its ability to reduce the immunogenicity of mRNA, making it a valuable tool in the field of mRNA therapeutics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyuridine 5’-triphosphate typically involves the chemical modification of uridine triphosphate (UTP)This modification can be achieved through various chemical reactions, including methylation and phosphorylation .
Industrial Production Methods: Industrial production of 5-Methoxyuridine 5’-triphosphate involves large-scale chemical synthesis using automated synthesizers. The process is optimized to ensure high yield and purity, often exceeding 95% as determined by high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methoxyuridine 5’-triphosphate undergoes several types of chemical reactions, including:
Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions.
Phosphorylation: The triphosphate group can be further modified through phosphorylation reactions
Common Reagents and Conditions: Common reagents used in these reactions include methylating agents, phosphorylating agents, and various catalysts. Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products: The major products formed from these reactions include various modified nucleotides that can be used in mRNA synthesis and other biochemical applications .
Aplicaciones Científicas De Investigación
5-Methoxyuridine 5’-triphosphate has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of modified nucleotides for various biochemical studies.
Biology: Incorporated into mRNAs to study gene expression and regulation.
Medicine: Utilized in the development of mRNA-based therapeutics, including vaccines and gene therapies.
Industry: Employed in the production of high-stability mRNAs for various industrial applications.
Mecanismo De Acción
The primary mechanism of action of 5-Methoxyuridine 5’-triphosphate involves its incorporation into mRNA molecules. This incorporation reduces the immunogenicity of the mRNA, thereby enhancing its stability and translational efficiency. The compound interacts with various molecular targets, including RNA polymerases and ribosomes, to facilitate efficient protein synthesis .
Comparación Con Compuestos Similares
- N1-Methylpseudouridine 5’-triphosphate
- Pseudouridine 5’-triphosphate
- 5-Methyluridine 5’-triphosphate
Uniqueness: Compared to these similar compounds, 5-Methoxyuridine 5’-triphosphate offers unique advantages in terms of reducing immunogenicity and enhancing mRNA stability. Its methoxy modification provides distinct chemical properties that make it particularly suitable for specific mRNA applications .
Propiedades
Fórmula molecular |
C10H17N2O16P3 |
|---|---|
Peso molecular |
514.17 g/mol |
Nombre IUPAC |
[[3,4-dihydroxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O16P3/c1-24-4-2-12(10(16)11-8(4)15)9-7(14)6(13)5(26-9)3-25-30(20,21)28-31(22,23)27-29(17,18)19/h2,5-7,9,13-14H,3H2,1H3,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19) |
Clave InChI |
ULUMTYRKOVZPNM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


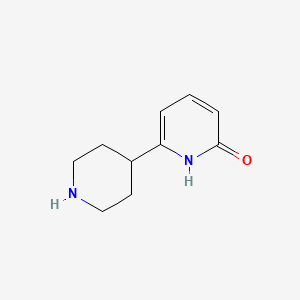

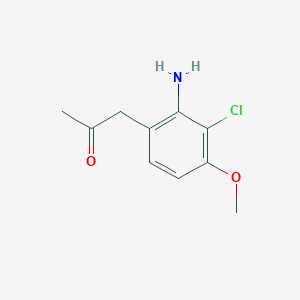
![racemic 5-methoxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin hydrochloride](/img/structure/B13401235.png)
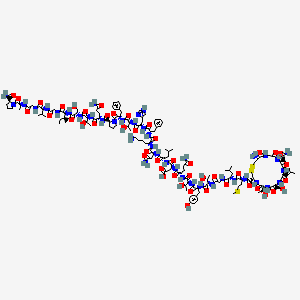

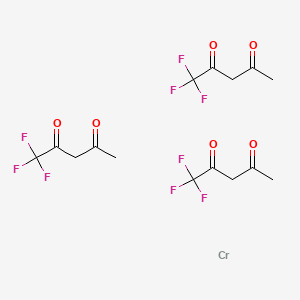
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(naphthalen-1-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13401254.png)
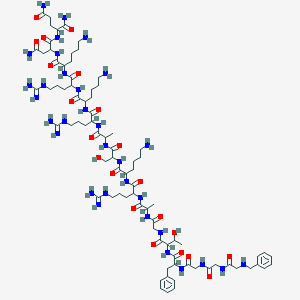
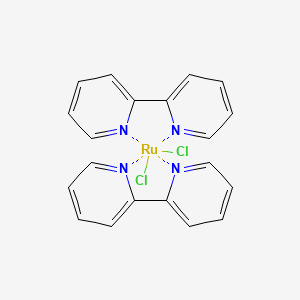

![[[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13401268.png)
![(27Z,30Z)-18-[chloro(dideuterio)methyl]-18-deuterio-17,17-dideuteriooxyhexatriaconta-27,30-diene-16,19-dione](/img/structure/B13401271.png)
